molecular formula C23H28N2O3 B10994080 2'-Butyl-N-(2-furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Butyl-N-(2-furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10994080
M. Wt: 380.5 g/mol
InChI Key: FUQSLXSXXSQZDW-UHFFFAOYSA-N
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Description

2’-Butyl-N-(2-furylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Butyl-N-(2-furylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethylamine with a suitable cyclopentanone derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Butyl-N-(2-furylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different functional forms.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2’-Butyl-N-(2-furylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Butyl-N-(2-furylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying and manipulating biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2’-Butyl-N-(2-furylmethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

2-butyl-N-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H28N2O3/c1-2-3-14-25-22(27)19-11-5-4-10-18(19)20(23(25)12-6-7-13-23)21(26)24-16-17-9-8-15-28-17/h4-5,8-11,15,20H,2-3,6-7,12-14,16H2,1H3,(H,24,26)

InChI Key

FUQSLXSXXSQZDW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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